

A Comparative Analysis of Elironrasib and Divarasib: Next-Generation KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Elironrasib	
Cat. No.:	B15611854	Get Quote

In the rapidly evolving landscape of targeted cancer therapy, two promising investigational drugs, **Elironrasib** (formerly RMC-6291) and Divarasib (formerly GDC-6036), are emerging as potent inhibitors of the KRAS G12C mutation, a key driver in various solid tumors. While both molecules aim to neutralize the oncogenic activity of this mutated protein, they employ distinct mechanisms of action, leading to differences in their preclinical and clinical profiles. This guide provides a detailed comparative analysis of **Elironrasib** and Divarasib for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two States

The fundamental difference between **Elironrasib** and Divarasib lies in the conformational state of the KRAS G12C protein they target.

Divarasib is a covalent inhibitor that, like the first-generation KRAS G12C inhibitors sotorasib and adagrasib, preferentially binds to the inactive, GDP-bound state of the KRAS G12C protein.[1] By forming a covalent bond with the cysteine residue at position 12, Divarasib locks the protein in this "off" state, thereby preventing it from engaging with downstream effector proteins and halting the oncogenic signaling cascade.

Elironrasib, on the other hand, represents a novel therapeutic strategy by targeting the active, GTP-bound "on" state of KRAS G12C.[2][3] This is achieved through an innovative tri-complex mechanism. **Elironrasib** first binds to the intracellular chaperone protein cyclophilin A (CypA).



This binary complex then engages with the active KRAS G12C protein, creating a new binding pocket that allows **Elironrasib** to covalently modify the mutant cysteine.[3][4] The resulting tricomplex sterically hinders the interaction of KRAS with its downstream effectors, thus inhibiting signal transduction.[3] Preclinical models suggest this unique mechanism may allow **Elironrasib** to overcome resistance to inhibitors that target the inactive state.[2]

Preclinical and In Vitro Potency

Preclinical studies have highlighted the high potency and selectivity of both agents.

Divarasib has demonstrated significant potency and selectivity in preclinical models. In vitro studies have shown it to be 5 to 20 times more potent and up to 50 times more selective than the first-generation inhibitors sotorasib and adagrasib.[5][6][7] It has also shown complete tumor growth inhibition in multiple KRAS G12C-positive cell line and xenograft models.[6]

Elironrasib has also shown potent and selective activity in preclinical studies, inducing tumor regressions across various preclinical models of KRAS G12C mutant human cancers.[4] A key finding from preclinical work is its ability to induce regression in tumors that have developed resistance to first-generation KRAS G12C inhibitors.[2]

Clinical Efficacy: A Head-to-Head Look at the Data

Clinical trial data for both **Elironrasib** and Divarasib have shown promising antitumor activity in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).

Table 1: Comparative Clinical Efficacy in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)



Efficacy Endpoint	Elironrasib (Phase 1, RMC-6291-001)	Divarasib (Phase 1, NCT04449874)
Patient Population	Heavily pretreated, including patients previously treated with a KRAS G12C inhibitor[8][9]	Previously treated advanced or metastatic[10]
Objective Response Rate (ORR)	42% (confirmed) in patients at 200 mg twice-daily dose[2]	53.4% (confirmed)[5][10]
56% in patients naive to a KRAS G12C inhibitor[11]	59.1% (confirmed) at 400 mg dose with longer follow-up[12]	
Disease Control Rate (DCR)	79%[2]	Not explicitly reported in all sources, but high response rates suggest a high DCR.
Median Progression-Free Survival (mPFS)	6.2 months[2]	13.1 months[5][10]
15.3 months at 400 mg dose with longer follow-up[12]		
Median Duration of Response (mDoR)	11.2 months[2]	18.0 months with longer follow-up[12]

Note: Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.[13]

Table 2: Comparative Clinical Efficacy in KRAS G12C-Mutant Colorectal Cancer (CRC)



Efficacy Endpoint	Elironrasib (Phase 1, RMC-6291-001)	Divarasib (Phase 1, NCT04449874)
Patient Population	Previously treated	Previously treated
Objective Response Rate (ORR)	40% in patients naive to a KRAS G12C inhibitor[14]	29.1% (confirmed)[10][15]
Disease Control Rate (DCR)	80% in patients naive to a KRAS G12C inhibitor[14]	Not explicitly reported in all sources.
Median Progression-Free Survival (mPFS)	Not reported in available sources	5.6 months[10][15]
Median Duration of Response (mDoR)	Not reported in available sources	Not explicitly reported in all sources.

Safety and Tolerability Profile

Both **Elironrasib** and Divarasib have demonstrated manageable safety profiles in their respective Phase 1 trials.

Divarasib: The most common treatment-related adverse events (TRAEs) are primarily gastrointestinal, including nausea, diarrhea, and vomiting, and are mostly grade 1 or 2.[5][16] Grade 3 TRAEs occurred in 11% of patients, and a grade 4 event was reported in 1% of patients.[10] Dose reductions due to TRAEs were infrequent.[17]

Elironrasib: The majority of TRAEs were grade 1 or 2, with the most common being diarrhea, nausea, abdominal pain, and peripheral edema.[2] Grade 3 TRAEs were reported in 8% of patients, with no grade 4 or 5 events reported.[2][8]

Table 3: Comparative Safety Profile



Adverse Event Profile	Elironrasib (Phase 1, RMC-6291-001)	Divarasib (Phase 1, NCT04449874)
Most Common TRAEs (any grade)	Diarrhea (29%), Nausea (21%), Abdominal pain (13%), Peripheral edema (13%)[2]	Nausea (74%), Diarrhea (61%), Vomiting (58%)[16]
Grade ≥3 TRAEs	8%[2]	11% (Grade 3), 1% (Grade 4) [10]
Treatment Discontinuation due to TRAEs	2%[14]	3%[10]

Experimental Protocols

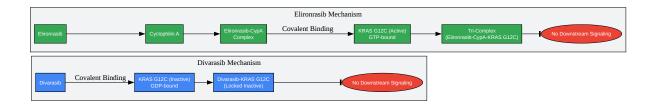
Detailed experimental protocols for the clinical trials are maintained by the sponsoring organizations. The general methodologies are outlined below.

Divarasib Phase 1 Study (NCT04449874): This was an open-label, multicenter, dose-escalation and dose-expansion study.[10][17] Patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation who had received prior standard therapy were enrolled.[10][17] Divarasib was administered orally once daily at doses ranging from 50 to 400 mg.[10] The primary objective was to assess safety, with secondary objectives including pharmacokinetics and antitumor activity.[10]

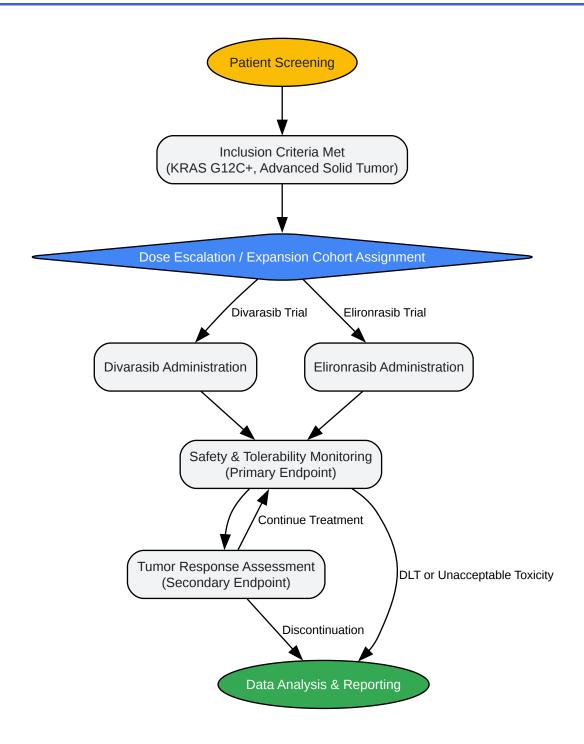
Elironrasib Phase 1 Study (RMC-6291-001; NCT05462717): This is an ongoing Phase 1/1b trial evaluating **Elironrasib** as a monotherapy in patients with KRAS G12C-mutated advanced solid tumors.[14] The study includes dose-escalation and expansion cohorts.[18] Patients must have received prior standard therapy, and prior treatment with a KRAS G12C inhibitor was permitted.[14] The primary endpoints are the assessment of adverse events and dose-limiting toxicities.[18] Secondary endpoints include various pharmacokinetic measures and antitumor activity.[18]

Visualizing the Mechanisms and Workflows









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. What is Divarasib used for? [synapse.patsnap.com]
- 2. Elironrasib Active in KRAS G12C-Resistant NSCLC The ASCO Post [ascopost.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation UCL Discovery [discovery.ucl.ac.uk]
- 11. Revolution gets selective | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. Roche's Divarasib Scores Phase I Win in KRAS-Mutated Solid Tumors BioSpace [biospace.com]
- 16. medpagetoday.com [medpagetoday.com]
- 17. esmo.org [esmo.org]
- 18. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [A Comparative Analysis of Elironrasib and Divarasib: Next-Generation KRAS G12C Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611854#comparative-analysis-of-elironrasib-and-divarasib]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com